3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine
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Overview
Description
3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of the imidazo[1,2-A]pyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the cyclization of a diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds can yield the desired heterocyclic structure . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Scientific Research Applications
3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the synthesis of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-(2,5-Difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine can be compared with other similar compounds, such as:
Pyrrolopyrazine derivatives: These compounds also contain a pyrazine ring and exhibit similar biological activities.
1,2,3-Triazolopyrimidines: These compounds have a similar heterocyclic structure and are used in various applications.
Other imidazo[1,2-A]pyrazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their properties and applications.
Properties
Molecular Formula |
C12H11F2N3 |
---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
3-(2,5-difluorophenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H11F2N3/c13-8-1-2-10(14)9(5-8)11-6-16-12-7-15-3-4-17(11)12/h1-2,5-6,15H,3-4,7H2 |
InChI Key |
CCFJHLNFRXLQSO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C2C3=C(C=CC(=C3)F)F)CN1 |
Origin of Product |
United States |
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